Product packaging for Tris(trifluoromethyl)phosphine(Cat. No.:CAS No. 432-04-2)

Tris(trifluoromethyl)phosphine

Cat. No.: B1596662
CAS No.: 432-04-2
M. Wt: 237.99 g/mol
InChI Key: MXLDRFIVBLWESA-UHFFFAOYSA-N
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Description

Tris(trifluoromethyl)phosphine ( 432-04-2) is an organophosphorus compound with the molecular formula C3F9P and a molecular weight of 237.99 g/mol . It is characterized by its high electronegativity and significant role as a strong π-acceptor ligand in organometallic chemistry and catalysis . Its primary research value stems from its electronic properties, which are profoundly influenced by the strongly electron-withdrawing trifluoromethyl groups. Studies on its coordination chemistry reveal that the stability of complexes formed with metals like platinum(II) is directly related to the electronegativity of the trifluoromethyl group and its impact on the bonding properties of the phosphorus atom . This makes it a valuable precursor for developing novel catalysts and exploring reaction mechanisms. Furthermore, phosphine-borane derivatives incorporating trifluoromethyl groups are investigated for their potential in drug discovery, particularly as frameworks for bioactive molecules such as progesterone receptor antagonists, where the CF3 group helps fine-tune the compound's hydrophobicity and stability . This product is intended for research purposes in laboratory settings only. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3F9P B1596662 Tris(trifluoromethyl)phosphine CAS No. 432-04-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(trifluoromethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F9P/c4-1(5,6)13(2(7,8)9)3(10,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLDRFIVBLWESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)P(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195780
Record name Phosphine, tris(trifluoromethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432-04-2
Record name Phosphine, tris(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphine, tris(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Electronic Structure and Bonding Analysis of Tris Trifluoromethyl Phosphine

Quantum Chemical and Computational Investigations

Computational chemistry provides a powerful lens for examining the electronic properties of Tris(trifluoromethyl)phosphine. These theoretical studies are crucial for understanding its reactivity, bonding characteristics, and thermochemical properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been a primary tool for investigating P(CF3)3. Various functionals, such as B3LYP and B3PW91, combined with extended basis sets like 6-311+G(d,p) and 6-311++G(df,p), have been employed to perform full geometry optimizations and calculate electronic properties. researchgate.netmdpi.com These calculations are fundamental to determining the molecule's structure, vibrational frequencies, and the electronic effects of the strongly electron-withdrawing trifluoromethyl groups. The substituents (R) on the phosphorus atom are known to strongly govern its donor capability, and DFT studies quantify this influence. researchgate.net

Calculation of Ionization Potential and Electron Affinity

The electron-withdrawing nature of the three trifluoromethyl groups has a profound impact on the ionization potential and electron affinity of P(CF3)3. DFT calculations highlight these effects, especially when compared to analogous phosphines like trimethylphosphine (B1194731) (P(CH3)3). The substitution of methyl groups with trifluoromethyl groups significantly alters the HOMO-LUMO energy levels, which in turn affects the molecule's donor capability. researchgate.net

Calculations performed at the B3LYP/6-311+G(d,p) level of theory show a much higher ionization potential for P(CF3)3 compared to P(CH3)3, indicating that it is much more difficult to remove an electron from the phosphorus lone pair. researchgate.net Conversely, P(CF3)3 has a significant positive electron affinity, showcasing its ability to accept an electron. An electron affinity of 22.6 kcal/mol was determined using B3LYP/6-311+G(2d) calculations. uni-bremen.de

Calculated Electronic Properties of this compound vs. Trimethylphosphine
CompoundPropertyCalculated Value (eV)Computational MethodSource
This compoundVertical Ionization Potential (IPv)12.21B3LYP/6-311+G(d,p) researchgate.net
This compoundVertical Electron Affinity (EAv)1.14B3LYP/6-311+G(d,p) researchgate.net
This compoundElectron Affinity0.98 (22.6 kcal/mol)B3LYP/6-311+G(2d) uni-bremen.de
TrimethylphosphineVertical Ionization Potential (IPv)8.83B3LYP/6-311+G(d,p) researchgate.net
TrimethylphosphineVertical Electron Affinity (EAv)-1.57B3LYP/6-311+G(d,p) researchgate.net

Theoretical Insights into Metal-Phosphorus Bonding

Theoretical studies provide critical insights into the nature of the bond between this compound and metal centers. The strong electron-withdrawing CF3 groups make P(CF3)3 a potent π-acceptor ligand. This property allows for significant π back-bonding from the metal's d-orbitals to the P-C σ* antibonding orbitals of the phosphine (B1218219). rsc.orgresearchgate.net This interaction stabilizes electron-rich, low-valent metal centers. nih.gov

DFT calculations on metal-phosphine complexes reveal key characteristics of this bond:

Bond Length Changes: Upon one-electron oxidation of a metal-phosphine complex, the metal-phosphorus (M-P) bond length is observed to increase. rsc.orgresearchgate.net This is consistent with the removal of an electron from a bonding orbital that has significant M-P π-bonding character.

Electron Density Analysis: Analysis of the electron density and the finite difference Fukui function (the change in electron density upon ionization) confirms the presence of π back-bonding in neutral metal-phosphine complexes, which is significantly diminished in their cationic (oxidized) forms. rsc.orgresearchgate.net

Influence on Other Ligands: In mixed-ligand complexes, the strong π-acceptor nature of trifluoromethyl-substituted phosphines can influence other ligand bonds. For example, in a theoretical Ni(I) complex, the enhanced back-donation to the phosphine ligand was balanced by an extension of the bond between nickel and a carbene ligand. nih.gov

Spectroscopic Characterization of Electronic Environment

Spectroscopic methods are essential for probing the electronic environment of P(CF3)3, providing experimental validation for theoretical findings. NMR and IR spectroscopy are particularly informative.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F, ³¹P, ¹³C)

Multinuclear NMR spectroscopy is a definitive technique for the characterization of this compound. nist.gov The presence of NMR-active nuclei (¹⁹F, ³¹P, and ¹³C) allows for a thorough structural elucidation.

³¹P NMR: The phosphorus-31 nucleus provides direct information about the electronic environment at the phosphorus center. The signal for P(CF3)3 is expected to be a complex multiplet due to coupling with the nine fluorine atoms.

¹⁹F NMR: The fluorine-19 spectrum is also characteristic, showing coupling to the phosphorus atom. It would be expected to appear as a doublet, unless long-range F-F coupling complicates the pattern.

¹³C NMR: The carbon-13 spectrum would show a quartet due to the one-bond coupling to three fluorine atoms (¹JCF), which would be further split by coupling to the phosphorus atom (¹JCP).

NMR Spectroscopic Data for this compound
NucleusExpected MultiplicityCoupling NucleiSource
³¹PDecet (or complex multiplet)⁹F nist.gov
¹⁹FDoublet³¹P nist.gov
¹³CDoublet of quartets³¹P, ³F nist.gov

Infrared (IR) Spectroscopy

The vibrational spectrum of P(CF3)3 provides further evidence of its structure and bonding. The infrared (IR) spectrum is dominated by intense absorptions related to the trifluoromethyl groups. acs.orgcdnsciencepub.com

Key assignments in the IR spectrum include:

C-F Stretching: Intense and characteristic absorption bands for the C-F stretching vibrations are found in the 1000–1300 cm⁻¹ region. cdnsciencepub.com

P-C Stretching: A moderately intense absorption observed in the 700–730 cm⁻¹ range is assigned to the antisymmetrical P-C stretching vibration. cdnsciencepub.com

Infrared (IR) Spectroscopy Assignments for this compound
Frequency Range (cm⁻¹)AssignmentIntensitySource
1000 - 1300C-F Stretching VibrationsIntense cdnsciencepub.com
700 - 730Antisymmetrical P-C StretchingModerate cdnsciencepub.com

Gas Phase Ion Chemistry and Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry

The gas phase ion chemistry of this compound, particularly its negative ions, has been a subject of detailed investigation using Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry. uni-bremen.denih.govresearchgate.net These studies provide significant insights into the formation and reactivity of various anionic species derived from P(CF₃)₃.

Research conducted at a stable pressure of approximately (2 ± 0.1) x 10⁻⁷ mbar demonstrated that this compound yields one primary negative ion, the phosphide (B1233454) ion [(CF₃)₂P]⁻, which has a mass-to-charge ratio (m/z) of 169. uni-bremen.de The formation of other minor ions was also observed, with their appearance being dependent on pressure and time. uni-bremen.de The use of a five-section cylindrical ICR cell was crucial in these experiments. uni-bremen.de

Further investigations into the gas phase negative ion chemistry of P(CF₃)₃ led to the first-time detection of several phosphoranide ions. uni-bremen.de These findings were supported by theoretical calculations using Density Functional Theory (DFT). uni-bremen.de The experiments, carried out with a Bruker CMS 47 FT-ICR mass spectrometer, utilized sophisticated pulse sequences to isolate and react the ions. uni-bremen.de High-resolution mass measurements of fragment ions produced through self-collision-induced dissociation (self-CID) were performed to determine their exact masses and chemical formulas. uni-bremen.de

The study of gas-phase ion-molecule reactions is a significant area of FT-ICR mass spectrometry research, and the investigation of trifluoromethyl-reagents like this compound has been a key part of this work. nih.govresearchgate.net

Stereoelectronic Mapping and Ligand Donor Strengths

This compound is characterized as a bulky, electron-deficient phosphine, a combination of properties that fills a notable gap in the Tolman stereoelectronic map for common phosphine ligands. acs.orgacs.org Its unique characteristics stem from the potent electron-withdrawing nature of the trifluoromethyl (CF₃) groups.

The electronegativity of the CF₃ group significantly influences the bonding properties of the phosphorus atom. cdnsciencepub.com This results in P(CF₃)₃ being a weak σ-donor and a strong π-acceptor ligand. acs.orgcore.ac.uk The strong π-acidity conferred by the perfluoroalkyl groups makes tris(perfluoroalkyl)phosphines like P(CF₃)₃ effective mimics of the carbon monoxide (CO) ligand, albeit with greater steric bulk. acs.org The electron-withdrawing substituents are expected to lower the energy of the σ*(P-C) orbitals, reducing the σ-donor ability and enhancing the π-acceptor ability when bonded to a metal. core.ac.uk

DFT calculations have been used to assess the donor strengths of various phosphines, including P(CF₃)₃, by analyzing their lone-pair energies and proton affinities. researchgate.net These theoretical studies corroborate the experimental observations of its weak donor capacity. Compared to trimethylphosphine, P(CH₃)₃, the substitution of methyl groups with trifluoromethyl groups drastically alters the ligand's electronic properties. cdnsciencepub.com

Gas-phase electron diffraction and liquid-phase Raman spectroscopy have been employed to determine the molecular structure of P(CF₃)₃. researchgate.netacs.org These studies revealed key structural parameters that underscore its stereoelectronic profile. The phosphorus-carbon bonds are notably longer than in P(CH₃)₃, an effect attributed in part to a phenomenon described as an "altruistic interaction" where phosphorus d-orbitals interact with carbon orbitals, weakening the P-C bond while strengthening the C-F bonds. acs.org The CF₃ groups are tilted away from the C-P bonds, which increases the distance between fluorine atoms on adjacent groups. researchgate.netacs.org

Table 1: Structural Parameters of this compound

Parameter Value Reference
P-C bond length (rg) 1.904 (7) Å researchgate.netacs.org
C-F bond length (rg) 1.340 (3) Å researchgate.netacs.org
C-P-C bond angle (∠) 97.2 (0.7)° researchgate.netacs.org
F-C-F bond angle (∠) 107.5 (0.3)° researchgate.netacs.org

Reactivity and Mechanistic Investigations Involving Tris Trifluoromethyl Phosphine

Oxidation Chemistry of P(CF3)3

The oxidation of tris(trifluoromethyl)phosphine, P(CF3)3, is a complex process that can proceed through different pathways depending on the reaction conditions. Like many lower trialkylphosphines, P(CF3)3 is spontaneously flammable in air. acs.orgnist.gov The autoxidation of P(CF3)3 with oxygen proceeds via a chain reaction that involves the trifluoromethyl radical (•CF3) and its subsequent autoxidation. acs.orgresearchgate.net

Under conditions of thermal quenching, the reaction yields tris(trifluoromethyl)phosphate ((CF3O)3PO) and bis(trifluoromethyl)fluorophosphine oxide ((CF3)2P(O)F). acs.org However, if the reaction proceeds to spontaneous ignition, the latter compound can deliver difluorocarbene (CF2), which acts as a powerful reducing agent. acs.org

The formation of various products during oxidation highlights the intricate nature of the reaction. For instance, the reaction of P(CF3)3 with oxygen can lead to a variety of products, including carbonyl fluoride (B91410) (OCF2), phosphorus oxyfluoride (OPF3), carbon tetrafluoride (CF4), hexafluoroethane (B1207929) (C2F6), and tris(trifluoromethoxy)phosphine oxide ((CF3O)3PO). acs.org The distribution of these products is highly dependent on the reaction conditions.

Nitric oxide has also been shown to act as an oxidizing agent towards trifluoromethylphosphino-compounds, including P(CF3)3. molaid.com The oxidation of P(CF3)3 with nitric oxide occurs in the temperature range of 20–100°C. molaid.com

The direct combination of this compound oxide ((CF3)3PO) with hexamethyldisiloxane (B120664) results in the formation of the phosphorane (CF3)3P(OSiMe3)2, which upon thermal decomposition yields bis(trifluoromethyl)trimethylsiloxyphosphine oxide ((CF3)2P(O)OSiMe3). molaid.com

Table 1: Products from the Oxidation of this compound under Different Conditions

ConditionMajor ProductsMinor ProductsReference
Thermal Quenching with O2Tris(trifluoromethyl)phosphate ((CF3O)3PO), Bis(trifluoromethyl)fluorophosphine oxide ((CF3)2P(O)F) acs.org
Spontaneous Ignition with O2Carbonyl fluoride (OCF2), Phosphorus oxyfluoride (OPF3)Carbon tetrafluoride (CF4), Hexafluoroethane (C2F6), Tris(trifluoromethoxy)phosphine oxide ((CF3O)3PO) acs.org
Reaction with Nitric Oxide (20-100°C)This compound oxide ((CF3)3PO) molaid.com

Hydrolysis and Decomposition Pathways

The hydrolysis of this compound is a significant reaction pathway. The trifluoromethyl compounds are quantitatively hydrolyzed to fluoroform (CHF3) by dilute sodium hydroxide (B78521) solution. researchgate.net The hydrolysis of the trifluoromethyl group can also be achieved in a highly acidic medium. For instance, the hydrolysis of trifluoromethylated triarylphosphines can be carried out using a mixture of boric acid and fuming sulfuric acid (oleum). rsc.orgnih.govsemanticscholar.org The protection of the phosphine (B1218219) from oxidation under these strongly acidic conditions occurs through the protonation of the phosphorus atom. rsc.orgsemanticscholar.org

Reactions with Halogens and Halogenating Agents

This compound reacts with halogens such as chlorine and bromine. lookchem.comubc.ca The addition of chlorine to P(CF3)3, followed by fluorination with zinc difluoride, yields difluorotris(trifluoromethyl)phosphorane ((CF3)3PF2). lookchem.com The reaction with bromine forms phenylbistrifluoromethyldibromophosphorane when starting with phenylbistrifluoromethylphosphine. cdnsciencepub.com Furthermore, N-chloro- or N-bromo-bistrifluoromethylamine undergoes a stepwise substitution reaction with P(CF3)3 to produce [(CF3)2N]nP(CF3)3–n (where n can be 1 or 2). colab.ws

Studies of Radical Mechanisms

Radical mechanisms play a crucial role in the chemistry of this compound. The oxidation of P(CF3)3 by oxygen is a chain reaction involving the trifluoromethyl radical (•CF3). acs.orgresearchgate.net The formation of hexafluoroethane (C2F6) as a byproduct in some reactions also points towards the involvement of •CF3 radicals. acs.org

Visible light-driven phosphine-mediated transformations often proceed through radical pathways. rsc.org For instance, a non-chain radical mechanism has been proposed for the difunctionalization of multiple bonds, involving the formation of an electron-donor-acceptor (EDA) complex between the phosphine and a bromo-compound, which then decomposes upon irradiation to generate an alkyl radical. rsc.org Photocatalytic phosphine-mediated water activation can generate a PR3–H2O radical cation intermediate, which then participates in subsequent radical hydrogenation reactions. researchgate.netresearchhub.com The generation of perfluoroalkyl radicals from sources like hexafluoroacetone (B58046) in the presence of a phosphine and a photocatalyst allows for the hydroalkylation of electron-poor olefins. rsc.org

Mechanistic Elucidation of P(CF3)3-Mediated Transformations

C(sp3)-CF3 Bond Formation Mechanisms

The formation of C(sp3)-CF3 bonds is a significant transformation in organic synthesis, and mechanistic studies have shed light on the role of phosphine-mediated or -catalyzed reactions. While direct involvement of P(CF3)3 in these specific mechanisms is not always the central focus of the provided search results, the broader context of trifluoromethylation and the behavior of related phosphines offer valuable insights.

A notable mechanism in C(sp3)-CF3 bond formation is the "fluoride-rebound" mechanism observed in borane-catalyzed formal reductive elimination from Au(III) complexes. nih.govnih.gov This process involves fluoride abstraction, migratory insertion, and C-F reductive elimination to form the C-C bond. nih.govnih.gov

In the context of copper-catalyzed trifluoromethylation, a plausible mechanism involves the initial generation of a CF3 radical. beilstein-journals.org While not directly involving P(CF3)3, this highlights the importance of radical pathways in C-CF3 bond formation.

Computational Approaches to Reaction Mechanisms

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms of complex chemical reactions, including those involving organophosphorus compounds. scispace.comnih.govacs.orgmontclair.edu

DFT calculations have been employed to investigate the mechanism of oxidatively induced Aryl-CF3 bond-forming reductive elimination from Palladium(IV) complexes. nih.govacs.org These studies reveal that the reaction can proceed via pre-equilibrium dissociation of a ligand followed by Aryl-CF3 coupling, with the transition state showing the CF3 group acting as an electrophile. nih.govacs.org

Computational analysis has also been used to understand the stepwise nature of phosphine-catalyzed annulation reactions. nih.gov Furthermore, DFT calculations have been instrumental in studying photocatalytic phosphine-mediated water activation for radical hydrogenation, helping to determine the bond dissociation energies of key intermediates like PR3–OH radicals. researchgate.netresearchhub.com In the study of trifluoromethylation of boronic acids, computational methods are used to evaluate the thermodynamic feasibility of proposed mechanistic steps. montclair.edu The conformational analysis of phosphines and their chalcogenides in solution is another area where DFT calculations provide valuable insights into the spatial structure of preferred conformers. mdpi.com

Coordination Chemistry of Tris Trifluoromethyl Phosphine Ligands

Formation of Metal Complexes

The synthesis of metal complexes with P(CF3)3 is often influenced by the ligand's poor nucleophilicity. Despite this, it successfully coordinates to a variety of transition metals, particularly those in low oxidation states where π-backbonding is significant.

The formation of stable complexes with P(CF3)3 has been documented for several transition metals, most notably iron and platinum. The reaction of pentacarbonyliron(0), Fe(CO)5, with P(CF3)3 leads to the substitution of carbonyl ligands to form iron(0) carbonyl complexes. nih.gov Similarly, P(CF3)3 reacts with platinum(II) chloride, although it forms the least stable complexes in the series compared to its methylated analogues, (CH3)xP(CF3)3-x, due to its significantly reduced basicity.

While direct examples of P(CF3)3 coordination to rhodium are not as extensively documented, the closely related trifluorophosphine (PF3) readily forms complexes such as (1–3-η-allyl)tris(trifluorophosphine)rhodium(I), [Rh(allyl)(PF3)3], highlighting the affinity of low-valent rhodium for strongly π-accepting phosphorus(III) ligands. rsc.org The broader chemistry of fluorinated phosphine (B1218219) ligands with other platinum-group metals is also well-established. For instance, various rhodium epa.govmdpi.com and palladium nih.govrsc.org complexes have been synthesized with phosphines bearing trifluoromethylphenyl or long perfluoroalkyl chains.

Documented P(CF3)3 complexes with gold and copper are less common in the literature. However, the synthesis of gold researchgate.netrsc.orgnih.gov and copper nih.gov complexes with other types of fluorinated phosphines, such as tris(3,5-bis(trifluoromethyl)phenyl)phosphine, suggests that coordination is feasible, particularly with low-coordinate metal centers that can accommodate the ligand's electronic properties. General synthetic routes typically involve the reaction of a labile metal precursor, such as a halide or carbonyl complex, with the phosphine ligand in an appropriate solvent. wikipedia.org

In metal carbonyl complexes, the substitution of a CO ligand with a phosphine like P(CF3)3 introduces significant stereochemical considerations. In pentacoordinate complexes, such as the derivatives of Fe(CO)5, the geometry is typically trigonal bipyramidal. The incoming phosphine ligand can occupy either an axial or an equatorial position. The preferred position is dictated by a combination of steric and electronic factors.

For the Fe(CO)4(P(CF3)3) complex, the strong π-accepting nature of the P(CF3)3 ligand plays a crucial role. Strong π-acceptor ligands prefer to occupy axial positions in trigonal bipyramidal structures to maximize π-backbonding with the metal's d-orbitals. This is because the axial positions have more significant orbital overlap suitable for this type of interaction. Consequently, P(CF3)3 is expected to show a strong preference for the axial site in Fe(CO)4L complexes. nih.gov This contrasts with bulky, electron-donating phosphines which typically favor the less-crowded equatorial positions.

Impact of Trifluoromethyl Groups on Ligand Properties in Coordination

The three CF3 groups are the defining feature of the P(CF3)3 ligand, and they profoundly modulate its electronic and steric character, setting it apart from common alkyl and aryl phosphines.

The primary influence of the trifluoromethyl groups is a powerful inductive electron withdrawal from the phosphorus atom. This effect drastically reduces the σ-donor capability of the phosphorus lone pair. Concurrently, the phosphorus-carbon σ* antibonding orbitals are lowered in energy, making them more accessible for accepting electron density from filled metal d-orbitals. This makes P(CF3)3 an exceptionally strong π-acceptor (or π-acid), with bonding properties that are often compared to those of carbon monoxide or trifluorophosphine (PF3). wikipedia.org

This electronic profile is quantitatively captured by parameters like the Tolman Electronic Parameter (TEP). The TEP is derived from the A1 C-O stretching frequency of a Ni(CO)3L complex; stronger π-acceptor ligands compete more effectively with CO for metal d-electron density, resulting in a higher ν(CO) frequency. wikipedia.orgacs.org While the specific experimental TEP for P(CF3)3 is not widely cited, the value for the similar PF3 ligand is very high at 2110.8 cm-1, and P(CF3)3 is expected to have a similarly high value, indicating its potent electron-withdrawing nature. wikipedia.org

Sterically, P(CF3)3 is of intermediate bulk. Its size is quantified by the Tolman cone angle (θ), which is a measure of the solid angle occupied by the ligand at a standard metal-phosphorus distance. libretexts.org The calculated cone angle for P(CF3)3 is 137°, which is larger than that of trimethylphosphine (B1194731) (PMe3, 118°) but smaller than that of triphenylphosphine (B44618) (PPh3, 145°).

Ligand (L)Tolman Electronic Parameter (TEP) ν(CO) in LNi(CO)₃ (cm⁻¹)Tolman Cone Angle (θ) (°)Electronic CharacterSteric Bulk
P(t-Bu)₃2056.1182Strongly DonatingVery Large
PMe₃2064.1118DonatingSmall
PPh₃2068.9145Weakly DonatingLarge
P(CF₃)₃~2100 (Estimated)137Strongly Withdrawing (π-accepting)Medium
PF₃2110.8104Very Strongly Withdrawing (π-accepting)Small

Data for P(t-Bu)₃, PMe₃, PPh₃, and PF₃ sourced from Wikipedia. wikipedia.orgwikipedia.org Data for P(CF₃)₃ is from QALE analysis and estimations based on related compounds.

A more sophisticated model for deconvoluting ligand properties is the Quantitative Analysis of Ligand Effects (QALE). This model uses multiple parameters to describe the electronic and steric characteristics of a ligand. For fluorinated phosphines like P(CF3)3, QALE provides a nuanced picture of their behavior.

The key QALE parameters determined for P(CF3)3 are:

χd = 33 ± 2 : This parameter measures the net electron donor/acceptor character of the ligand. A higher value indicates stronger net electron withdrawal. The value for P(CF3)3 is identical to that of PF3, classifying it as a very strong net acceptor.

θ = 137 ± 13° : This is the steric parameter, consistent with the Tolman cone angle, confirming its intermediate size.

Ear = 0 : This parameter accounts for the "aryl effect," which is not applicable to P(CF3)3 as it lacks aryl groups.

πp = 11.1 ± 0.6 : This parameter specifically quantifies the π-acidity of the ligand. The high value for P(CF3)3 provides a direct measure of its strong π-acceptor capabilities, which are among the highest measured for phosphine ligands.

This analysis confirms that the perfluoroalkyl groups are highly π-acidifying, a property that defines the coordination chemistry of P(CF3)3.

Structural Characterization of P(CF3)3 Metal Complexes

The structural characterization of metal complexes containing the P(CF3)3 ligand reveals key features in bond lengths and angles that reflect its unique electronic properties. While a large database of crystal structures for P(CF3)3 complexes is not available, data from related structures provide significant insight.

In a palladium dichloride complex containing a P(CF3)2 group, the Pd–P bond was found to be relatively short at 2.2230(4) Å. researchgate.net This shortening can be attributed to the strong s-character of the phosphorus lone pair and the effects of π-backbonding, which strengthens the metal-ligand bond. A similar short M–P bond would be expected in complexes of P(CF3)3.

The internal geometry of the P(CF3)3 ligand itself is also of interest. Data from an iron complex containing a terminal Fe-CF3 group shows average C–F bond lengths of 1.355(4) Å and F–C–F bond angles of 103.2°. nih.gov These values are typical for trifluoromethyl groups bonded to a more electronegative atom and are expected to be similar within the coordinated P(CF3)3 ligand. The C–P–C bond angles within the ligand are anticipated to be close to the tetrahedral angle, slightly adjusted by steric interactions between the bulky CF3 groups.

Structural Parameters of Coordinated P(CF₃)₃ and Related Moieties
ParameterTypical Value (Å or °)Associated Complex/FragmentReference
M–P Bond Length~2.223 Å[PdCl₂(P(CF₃)₂R)] (analogue) researchgate.net
P–C Bond Length~1.91 - 1.95 ÅP-CF₃ moieties (inferred) researchgate.net
C–F Bond Length~1.355 ÅFe-CF₃ moiety nih.gov
F–C–F Angle~103.2°Fe-CF₃ moiety nih.gov
C–P–C Angle~104 - 106°(inferred)

Catalytic Applications of Tris Trifluoromethyl Phosphine and Its Complexes

P(CF3)3 as a Ligand in Homogeneous Transition Metal Catalysis

The electron-poor nature of tris(trifluoromethyl)phosphine makes it a valuable ligand in homogeneous catalysis, where it can stabilize low-valent metal centers and facilitate key elementary steps in catalytic cycles, such as oxidative addition and reductive elimination. researchgate.net Its complexes with various transition metals, particularly palladium and rhodium, have demonstrated remarkable efficacy in a range of catalytic reactions.

Palladium complexes bearing this compound and its derivatives have been investigated in several types of cross-coupling reactions. The electron-withdrawing nature of the P(CF3)3 ligand influences the electronic properties of the palladium center, which can lead to altered reactivity and selectivity.

In the context of the Suzuki-Miyaura coupling , computational studies have explored the effect of various phosphine (B1218219) ligands, including P(CF3)3, on the different steps of the catalytic cycle. ajabs.org For the reaction of CH3Cl with (CH3)B(OH)2, the use of P(CF3)3 as a ligand was found to lower the energy barrier for the transmetalation step compared to more electron-donating phosphines like PMe3 and PPh3. ajabs.org This suggests that the electron-deficient nature of P(CF3)3 can facilitate this crucial step in the catalytic cycle. ajabs.org

Similarly, in the Heck reaction , which involves the coupling of an unsaturated halide with an alkene, the electronic properties of the phosphine ligand play a critical role. While direct studies on P(CF3)3 in the Heck reaction are not extensively detailed in the provided results, related electron-deficient phosphines have been shown to influence the regioselectivity and efficiency of the reaction. liv.ac.ukdiva-portal.org For instance, palladium catalysts with electron-deficient bidentate phosphines have been shown to be effective for the arylation of electron-rich olefins. liv.ac.uk

The use of tris[3,5-bis(trifluoromethyl)phenyl]phosphine (B65459), a structurally related and also highly electron-deficient phosphine, has been noted in palladium-catalyzed cross-coupling reactions, highlighting the utility of such ligands in this area. biosynth.commyskinrecipes.com This ligand has been shown to be an efficient and selective catalyst for palladium-catalyzed cross-coupling reactions. biosynth.com The electron-deficient character of these phosphines is crucial for stabilizing the electron-rich palladate center in alternative catalytic cycles, such as those involving anionic organopalladates, which have shown potential in challenging alkyl-alkyl coupling reactions. nih.govd-nb.info However, the practical application of these systems can be limited by the decomposition of the electron-poor phosphine ligand. d-nb.info

Table 1: Computed Energy Barriers for Key Catalytic Steps in Suzuki Coupling with Different Phosphine Ligands

StepP(CF3)3 (kcal/mol)PMe3 (kcal/mol)PPh3 (kcal/mol)PtBu3 (kcal/mol)
Oxidative Addition11.03.94.33.2
Transmetalation14.418.316.419.8
Reductive Elimination1.74.73.93.2
Data sourced from computational studies on the Suzuki coupling reaction. ajabs.org

In the realm of catalytic hydrogenation, rhodium complexes are prominent, and the choice of phosphine ligand is critical to the catalyst's activity and selectivity. While Wilkinson's catalyst, RhCl(PPh3)3, is a benchmark, modifications to the phosphine ligand can significantly alter performance. acs.org

The use of fluorous phosphine ligands, which often incorporate trifluoromethyl groups to enhance solubility in fluorous media, has also been investigated in hydrogenation reactions. acs.orgscispace.com These systems allow for catalyst recycling through fluorous biphasic separation. acs.orgscispace.com The electronic effects of the trifluoromethyl groups can also influence the catalytic activity. scispace.com

Decarbonylative coupling reactions, where a carbonyl group is extruded from a substrate during a coupling process, can be effectively catalyzed by rhodium complexes. The ability of the rhodium center to undergo oxidative addition into an acyl-X bond followed by decarbonylation is key to this transformation.

Rhodium(I) complexes are well-known for their ability to catalyze the decarbonylation of aldehydes and acid chlorides. acs.org The use of pincer-type ligands with trifluoromethyl groups on the phosphorus atoms has been explored in iridium-catalyzed decarbonylation. epa.gov For example, the iridium pincer complex ((PCP)-P-CF3)Ir(cod) serves as a precursor for aldehyde decarbonylation catalysts. epa.gov These catalysts have shown moderate activity for the decarbonylation of 2-naphthaldehyde. epa.gov

While direct examples of P(CF3)3 in decarbonylative coupling are not extensively detailed, the principles of using electron-withdrawing phosphines to facilitate steps like reductive elimination are relevant. researchgate.net Studies on the decarbonylation of perfluoro(methyl vinyl ether) at rhodium(I) complexes have shown that the reaction can proceed through both metal-centered and phosphine-mediated pathways. rsc.orgresearchgate.net

The application of this compound and its derivatives extends to other important metal-catalyzed reactions, such as hydroformylation and telomerization.

In hydroformylation , the addition of a formyl group and a hydrogen atom across a double bond, rhodium catalysts are widely used. The electronic properties of the phosphine ligand are crucial in determining the activity and selectivity of the catalyst. A fluorinated analogue of the well-known hydroformylation catalyst HRh(CO)(PPh3)3, namely HRh(CO)[P(3,5-(CF3)2C6H3)3]3, was found to be an extremely active catalyst for the hydroformylation of 1-octene (B94956) in supercritical carbon dioxide. acs.orgacs.org The high activity, with turnover frequencies around 15,000 h-1, was attributed to the low basicity of the fluorinated phosphine ligand. acs.orgacs.org However, other studies have shown that some electron-poor fluoroaryl phosphines, despite their electronic similarities to phosphites, can lead to unexpectedly low hydroformylation activity in rhodium complexes. rsc.orgnih.govresearchgate.net

The use of P(CF3)3 and related ligands in other transformations such as the telomerization of butadiene has also been explored. The unique steric and electronic properties of these phosphines can influence the outcome of such reactions. researchgate.net

This compound in Organocatalysis

Beyond its role as a ligand in transition metal catalysis, this compound and other phosphines can act as organocatalysts. In this capacity, the phosphine itself participates directly in the catalytic cycle, typically as a nucleophilic catalyst.

Phosphine-catalyzed reactions often involve the initial conjugate addition of the phosphine to an activated alkene, generating a zwitterionic intermediate. cas.cn This intermediate can then participate in various transformations. While specific examples of P(CF3)3 as an organocatalyst are not extensively detailed in the provided search results, the general principles of phosphine organocatalysis are well-established. For instance, other phosphines have been used to catalyze Michael additions, annulations, and other carbon-carbon and carbon-heteroatom bond-forming reactions. cas.cnresearchgate.netnih.gov The reactivity and selectivity in these reactions are highly dependent on the steric and electronic properties of the phosphine catalyst. cas.cn For example, in the Michael addition of α-trifluoromethylated esters to terminal alkenes, bulky phosphines like XPhos were found to be highly efficient. cas.cn

Mechanistic Investigations of P(CF3)3-Enabled Catalytic Cycles

Understanding the mechanism of catalytic reactions is crucial for the rational design of new and improved catalysts. Mechanistic studies, both experimental and computational, have provided valuable insights into the role of P(CF3)3 and related ligands in catalytic cycles.

Computational studies using Density Functional Theory (DFT) have been employed to investigate the influence of P(CF3)3 on the elementary steps of catalytic reactions. In the Suzuki cross-coupling reaction, DFT calculations revealed that the electron-withdrawing nature of P(CF3)3 lowers the energy barrier for the transmetalation step, which is often rate-limiting. ajabs.org This is attributed to the ability of the electron-poor phosphine to stabilize the electron-rich palladium center during this step. ajabs.org

In the context of hydrogenation, mechanistic studies of cationic rhodium complexes have shown that the reaction can be first order in both catalyst and hydrogen. acs.orguvic.ca The turnover-limiting step is proposed to be the oxidative addition of hydrogen to the alkyne- or alkene-bound complex. uvic.ca

Mechanistic investigations of decarbonylation reactions at rhodium centers have elucidated the complex pathways involved, including oxidative addition, migratory insertion, and reductive elimination. acs.org Studies on the reaction of perfluoro(methyl vinyl ether) with rhodium(I) phosphine complexes have revealed that decarbonylation can occur through both metal-centered and phosphine-mediated pathways, highlighting the active role the phosphine can play beyond being a simple spectator ligand. rsc.orgresearchgate.net

Advanced Characterization Methodologies for Tris Trifluoromethyl Phosphine Systems

X-ray Diffraction for Solid-State Structures

A notable example is the X-ray crystal structure analysis of tris[3,5-bis(trifluoromethyl)phenyl]phosphine (B65459) oxide. researchgate.netresearchgate.net This study reveals detailed information about the molecular geometry around the phosphorus atom and the conformation of the trifluoromethyl-substituted phenyl rings. researchgate.netresearchgate.net Key structural parameters for such complex molecules can be meticulously determined.

Table 1: Selected Crystallographic Data for Tris[3,5-bis(trifluoromethyl)phenyl]phosphine Oxide researchgate.netresearchgate.net

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 10.7937 (2)
b (Å) 11.8786 (10)
c (Å) 12.5066 (10)
α (°) 111.065 (10)
β (°) 103.645 (10)
γ (°) 106.562 (10)
P=O bond length (Å) 1.475 (3)
Average P–C bond length (Å) 1.813
Average C–P–C bond angle (°) 105.90

This data is for a derivative and is presented to illustrate the type of information obtained from X-ray diffraction studies of trifluoromethyl-substituted phosphine (B1218219) compounds.

The data shows a nearly tetrahedral geometry around the phosphorus atom. The slight lengthening of the P-C bonds compared to non-fluorinated triphenylphosphine (B44618) oxides is attributed to the strong electron-withdrawing effect of the trifluoromethyl groups. researchgate.netresearchgate.net Furthermore, the analysis often reveals complex phenomena such as rotational disorder within the CF₃ groups, which is a common feature in the crystal structures of trifluoromethylated compounds. researchgate.netresearchgate.net

Advanced NMR Techniques for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure, dynamics, and reactivity of tris(trifluoromethyl)phosphine in solution. The presence of both phosphorus (³¹P) and fluorine (¹⁹F) nuclei, both of which are spin-active (I = ½) and 100% naturally abundant, provides a dual probe into the molecular environment.

¹⁹F NMR spectroscopy is exceptionally sensitive to the local electronic environment of the fluorine atoms. The chemical shift of the trifluoromethyl groups in P(CF₃)₃ and its derivatives provides a direct measure of the electronic effects of the phosphorus center and any coordinated metals or substituents. The ¹⁹F NMR spectrum of P(CF₃)₃ typically exhibits a doublet due to coupling with the phosphorus nucleus (¹JPF).

The chemical shifts in ¹⁹F NMR are highly sensitive to changes in electron density. alfa-chemistry.com For instance, the ¹⁹F NMR spectrum of hexadeuterated tris(4-(trifluoromethyl)phenyl)phosphine shows a signal at -62.97 ppm. rsc.org The magnitude of the P-F coupling constants can provide valuable information about the nature of the P-C and P-F bonds. nih.gov In more complex systems, such as fluorophosphine metal complexes, ¹⁹F NMR can be used to determine spin-spin coupling constants between different fluorine and phosphorus nuclei, providing detailed structural information. researchgate.netresearchgate.net

³¹P NMR spectroscopy is a fundamental technique for characterizing phosphine-containing compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its coordination number, the electronegativity of its substituents, and the geometry of the molecule. For this compound, the strong electron-withdrawing CF₃ groups cause a significant downfield shift in the ³¹P NMR spectrum compared to alkylphosphines like PMe₃ (which appears around -62 ppm). ucsb.eduresearchgate.net

Coordination of P(CF₃)₃ to a metal center typically results in a further downfield shift of the ³¹P resonance, and the magnitude of this "coordination shift" can provide insights into the nature of the metal-phosphorus bond. researchgate.net Furthermore, the multiplicity of the ³¹P signal provides direct evidence of coupling to other spin-active nuclei, such as ¹⁹F or metals like rhodium or platinum.

Table 2: Typical NMR Spectroscopic Data for Trifluoromethylphosphine Systems

NucleusCompound TypeTypical Chemical Shift (ppm)Coupling Constant
¹⁹FP(CF₃)₃~ -20 to -40 (relative to CFCl₃)¹JPF ~ 110-120 Hz
¹⁹FAryl-CF₃~ -60 to -65 (relative to CFCl₃)
³¹PP(CF₃)₃Downfield region¹JPF ~ 110-120 Hz
³¹PCoordinated P(CF₃)₃Further downfield shift upon coordination

Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions.

In situ NMR spectroscopy is a powerful technique for studying reaction mechanisms by monitoring the changes in the NMR spectrum of a reaction mixture over time without the need for sample isolation. mpg.dersc.org This methodology can be applied to reactions involving this compound to identify reactive intermediates, determine reaction kinetics, and elucidate reaction pathways. mpg.dersc.org For example, the coordination of P(CF₃)₃ to a catalytic metal center, subsequent ligand substitution reactions, or the oxidation of the phosphine can be followed in real-time by observing the appearance and disappearance of signals in both the ¹⁹F and ³¹P NMR spectra. This provides a detailed, time-resolved picture of the chemical transformations occurring in the reaction vessel. cardiff.ac.uk

Gas-Phase Studies: Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry

Gas-phase studies provide fundamental information about the intrinsic properties of molecules in the absence of solvent or crystal packing effects. Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry is an ideal technique for such investigations due to its ultra-high resolution and mass accuracy. pnnl.govyale.eduwikipedia.orgyoutube.comresearchgate.net This allows for the unambiguous determination of elemental compositions from exact mass measurements. yale.eduwikipedia.org

For this compound, which is a volatile compound, gas-phase techniques are particularly relevant. Electron ionization mass spectrometry data for P(CF₃)₃ is available, providing information on its fragmentation patterns. nist.govnist.gov FT-ICR MS can be employed to study a range of gas-phase phenomena, including:

Precise Mass Determination: Confirming the molecular formula C₃F₉P.

Ion-Molecule Reactions: Investigating the reactivity of P(CF₃)₃ with various ions to determine its gas-phase acidity, basicity, and reaction mechanisms.

Fragmentation Analysis: Using techniques like collision-induced dissociation (CID) to probe the bonding and structure of the molecule and its fragments.

The high resolving power of FT-ICR MS is crucial for separating species with very similar mass-to-charge ratios, which is often necessary when studying complex reaction mixtures or isotopically labeled compounds. pnnl.govyale.eduwikipedia.org

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of molecules, providing information on their oxidation and reduction potentials. The electronic properties of this compound, specifically the presence of the highly electron-withdrawing CF₃ groups, are expected to have a profound impact on its electrochemical behavior.

Studies on related organophosphorus compounds provide a framework for understanding the likely electrochemical properties of P(CF₃)₃. For example, the anodic oxidation of triphenylphosphine has been studied by cyclic voltammetry, showing an irreversible oxidation process at positive potentials. rsc.org The introduction of fluorine-containing substituents generally makes oxidation more difficult (shifts the oxidation potential to more positive values) and reduction easier (shifts the reduction potential to less negative values). researchgate.netresearchgate.net

Therefore, it is anticipated that this compound will be significantly more difficult to oxidize than its alkyl or aryl counterparts due to the decreased electron density on the phosphorus atom. Cyclic voltammetry experiments on P(CF₃)₃ would allow for the quantification of its oxidation potential, providing a measure of its resistance to oxidation and offering insights into the stability of its corresponding radical cation. Such data is crucial for applications in catalysis and materials science where the phosphine may be subjected to redox cycling.

Derivatives and Analogues of Tris Trifluoromethyl Phosphine

Alkyl- and Aryl(trifluoromethyl)phosphines

The synthesis of phosphines bearing both trifluoromethyl groups and alkyl or aryl substituents has been a subject of significant research, leading to a variety of synthetic methodologies. One common approach involves the reaction of P-chloro-substituted (silylamino)phosphines with a trifluoromethylating agent. nih.gov For instance, the treatment of (Me₃Si)₂NP(R)Cl with (Et₂N)₃PBr⁺ yields the corresponding P-trifluoromethylphosphines, (Me₃Si)₂NP(R)CF₃, where R can be an aryl group like phenyl (Ph) or an alkyl group like n-propyl (n-Pr). nih.gov

These P-trifluoromethylphosphines can undergo further transformations. Oxidative halogenation with Cl₂, Br₂, or I₂ leads to the formation of P-halo-P-trifluoromethyl-N-silylphosphoranimines, Me₃SiN=P(R)(CF₃)X. nih.gov The P-bromo derivatives are particularly useful intermediates, reacting with nucleophiles like LiOCH₂CF₃ and LiOPh to produce P-trifluoroethoxy and P-phenoxy derivatives, respectively. nih.gov

Another route to arylphosphines containing trifluoromethyl groups involves the hydrolysis of a trifluoromethyl group on a triarylphosphine to a carboxylic acid group. nih.govsemanticscholar.org This reaction is typically carried out in a highly acidic medium, such as a mixture of fuming sulfuric acid and boric acid. nih.govsemanticscholar.org The strong acid protonates the phosphorus atom, protecting it from oxidation during the hydrolysis. nih.gov The degree of carboxylation can be controlled by adjusting the reaction conditions. semanticscholar.org

The electronic properties of these phosphines are significantly influenced by the strongly electron-withdrawing trifluoromethyl group. This increased π-acidity enhances the stability of the phosphines towards oxidation. nih.gov The σ-donating capability of these phosphines has been evaluated using NMR spectroscopy of their selenide (B1212193) derivatives and protonated forms. researchgate.net

Starting MaterialReagent(s)ProductReference
(Me₃Si)₂NP(Ph)Cl(Et₂N)₃PBr⁺(Me₃Si)₂NP(Ph)CF₃ nih.gov
(Me₃Si)₂NP(n-Pr)Cl(Et₂N)₃PBr⁺(Me₃Si)₂NP(n-Pr)CF₃ nih.gov
(Me₃Si)₂NP(Ph)CF₃Br₂Me₃SiN=P(Ph)(CF₃)Br nih.gov
Me₃SiN=P(Ph)(CF₃)BrLiOCH₂CF₃Me₃SiN=P(Ph)(CF₃)OCH₂CF₃ nih.gov
Trifluoromethylated triarylphosphineH₃BO₃/H₂SO₄/SO₃, then H₂OCarboxylic triarylphosphine nih.govsemanticscholar.org

Tris(trifluoromethyl)phosphite and Phosphate (B84403) Derivatives

Tris(2,2,2-trifluoroethyl) phosphite (B83602), P(OCH₂CF₃)₃, is a key derivative of phosphites containing trifluoromethyl groups. It is a colorless to light yellow liquid with a boiling point of 130-131 °C at 743 mmHg and a density of 1.487 g/mL at 25 °C. chemicalbook.comsigmaaldrich.comscientificlabs.co.uk This compound is typically prepared by the reaction of phosphorus trichloride (B1173362) with 2,2,2-trifluoroethanol (B45653) in an inert atmosphere.

Tris(2,2,2-trifluoroethyl) phosphite serves as a versatile reagent in organic synthesis. It has been used in the Arbuzov reaction with 2-bromo-N-methoxy-N-methylacetamide to synthesize N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide. chemicalbook.comsigmaaldrich.comscientificlabs.co.uk It also functions as a ligand in organometallic chemistry, where it can enhance labialization in metal clusters and act as a substitute for carbon monoxide. sigmaaldrich.com Furthermore, its application as an electrolyte additive and co-solvent for nonflammable electrolytes in Li-ion batteries has been explored. sigmaaldrich.com

The corresponding phosphate derivative, tris(2,2,2-trifluoroethyl) phosphate, O=P(OCH₂CF₃)₃, is also a significant compound. nih.govfishersci.catcichemicals.com It is a colorless to almost colorless clear liquid. tcichemicals.com

CompoundFormulaCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
Tris(2,2,2-trifluoroethyl) phosphiteC₆H₆F₉O₃P370-69-4328.07130-1311.487
Tris(2,2,2-trifluoroethyl) phosphateC₆H₆F₉O₄P358-63-4344.07N/AN/A

Cyclic Phosphorus Compounds with Trifluoromethyl Groups (e.g., (CF₃P)₃)

While the specific cyclic phosphorus compound (CF₃P)₃ is less commonly detailed, related cyclic structures containing P-CF₃ moieties have been synthesized. P-trifluoromethyl substituted phosphazenes, with the general formula [CF₃(R)P=N]ₙ, are notable examples. These can exist as cyclic trimers (n=3) or linear polymers. nih.gov

The synthesis of these phosphazenes can be achieved through the thermal elimination of Me₃SiBr from P-bromo-P-trifluoromethyl-N-silylphosphoranimines, such as Me₃SiN=P(R)(CF₃)Br. nih.gov For instance, when R is phenyl (Ph) or n-propyl (n-Pr), the corresponding cyclic trimers, [CF₃(Ph)P=N]₃ and [CF₃(n-Pr)P=N]₃, can be separated from the linear polymers by sublimation. nih.gov These compounds are generally more thermally stable than their P-alkyl analogues. nih.gov

Adducts with Lewis Acids (e.g., Phosphine-Boranes)

Phosphines containing trifluoromethyl groups can form adducts with Lewis acids, such as boranes. These phosphine-borane adducts are complexes with a P-B bond. nih.gov The borane (B79455) moiety acts as a protective group for the lone pair of the trivalent phosphorus, making the adducts air-stable. nih.govwikipedia.org

The stability of these adducts is influenced by the electronic properties of both the phosphine (B1218219) and the borane. The introduction of an electron-withdrawing trifluoromethyl group onto a B-phenyl moiety can increase the stability of the phosphine-borane adduct by increasing the electrophilicity of the boron atom. nih.gov

For example, a series of B-(trifluoromethyl)phenyl phosphine-borane derivatives have been synthesized and evaluated for their biological activity. nih.gov Among these, B-(4-trifluoromethyl)phenyl tricyclopropylphosphine-borane was found to be a potent progesterone (B1679170) receptor antagonist. nih.gov

The formation of these adducts is typically achieved by treating the parent phosphine with a source of borane. wikipedia.org The deprotection to release the free phosphine can often be accomplished by treatment with a tertiary amine. wikipedia.org The interaction between phosphines and strong Lewis acids like boron trifluoride (BF₃) has been studied, showing that even weakly basic phosphines like (CH₃)₂PCF₃ can form adducts, although their stability is lower than that of adducts with more basic phosphines like PMe₃. researchgate.net

Fluorinated Phosphine Oxides and Their Transformations

Fluorinated phosphine oxides are organophosphorus(V) compounds that have gained increasing relevance. nih.gov The synthesis of these compounds often starts from phosphine oxides, which can be produced by the oxidation of the corresponding organophosphines. wikipedia.org

A variety of methods exist for the synthesis of fluorinated phosphine oxides. One approach involves the electrophilic fluorination of secondary phosphine oxides using reagents like Selectfluor. researchgate.net Another strategy utilizes sulfone iminium fluoride (B91410) (SIF) reagents for the deoxyfluorination of phosphinic acids or the conversion of secondary phosphine oxides to phosphinic fluorides. acs.org Visible-light-induced C-P bond formation has also been employed for the synthesis of P-chiral heteroaryl phosphine oxides. nih.gov

Deoxygenative Fluorination of Phosphine Oxides

Deoxygenative fluorination (DOF) of phosphine oxides presents a general and convenient route to fluorinated organophosphorus(V) compounds. nih.govresearchgate.net This method avoids the handling of often toxic or pyrophoric P(III) starting materials and hazardous fluorinating agents like XeF₂. nih.govresearchgate.net

A notable DOF approach utilizes a combination of oxalyl chloride and potassium fluoride to convert phosphine oxides into their corresponding fluorinated derivatives. nih.govresearchgate.net This reaction is versatile, allowing for the synthesis of R₃PF₂, R₂PF₃, and RPF₄ compounds in good yields and on a multigram scale. nih.govresearchgate.net The process is believed to proceed through the formation of a phosphonium (B103445) intermediate. researchgate.net

This methodology has been successfully applied to a range of substrates, leading to the convenient synthesis of new difluorophosphonium ions and hexafluorophosphate (B91526) salts. nih.govresearchgate.net The development of nontrigonal σ³-P compounds has also enabled new deoxyfluorination methods for alcohols, proceeding through alkoxyphosphonium intermediates. mit.edu

Emerging Research Directions and Future Perspectives

Rational Design of Next-Generation Fluorinated Phosphine (B1218219) Ligands

The development of new phosphine ligands with tailored properties is central to advancing homogeneous catalysis. The properties of P(CF3)3 serve as a benchmark for designing new fluorinated phosphines where electronic and steric effects can be precisely tuned.

Key Design Principles:

Electronic Tuning: By systematically replacing CF3 groups with other fluorinated alkyl or aryl moieties, or with non-fluorinated substituents, researchers can modulate the ligand's donor-acceptor properties. This allows for the fine-tuning of a metal center's electron density, which is crucial for optimizing catalytic activity and selectivity. nih.govrsc.org For instance, the synthesis of ligands like (C6F5)2PF and (CF3)2PF demonstrates how combining different electron-withdrawing groups can create ligands with unique electronic profiles. researchgate.net

Enhanced Stability and Solubility: A significant area of research is the development of fluorinated phosphines with improved stability and solubility in non-traditional media, such as supercritical CO2 or fluorous solvents. liv.ac.uk This often involves attaching perfluoroalkyl chains to arylphosphine backbones, a strategy that leverages the principles of fluorine chemistry pioneered by compounds like P(CF3)3. liv.ac.ukmanchester.ac.uk

The overarching goal is to create extensive libraries of phosphines that enable novel reactivities. gessnergroup.com This rational design approach, informed by the fundamental properties of P(CF3)3, is accelerating the discovery of catalysts for challenging chemical transformations. st-andrews.ac.uk

Exploration of Novel Catalytic Transformations

The unique electronic character of P(CF3)3 and its derivatives makes them ideal candidates for exploring catalytic reactions that are difficult to achieve with traditional electron-rich phosphines. Their ability to stabilize electron-deficient metal centers and promote reductive elimination opens doors to new synthetic methodologies.

Emerging Catalytic Applications:

Trifluoromethylation Reactions: The direct introduction of a CF3 group is a vital transformation in medicinal chemistry and materials science. organic-chemistry.orgwikipedia.org Research is exploring the use of P(CF3)3-ligated metal complexes to mediate or catalyze novel trifluoromethylation pathways. acs.org Computational studies on Pd-catalyzed aryl-CF3 bond formation highlight the importance of the ligand environment, suggesting that electron-poor phosphines could play a key role in facilitating this difficult coupling reaction. nih.govnih.gov

Phosphine Organocatalysis: Nucleophilic phosphine catalysis typically involves the addition of a phosphine to an electrophile to form a reactive zwitterionic intermediate. nih.gov While traditionally dominated by electron-rich phosphines, the use of electron-poor fluorinated phosphines is an area of growing interest. These catalysts could enable unique transformations with different classes of electrophiles or alter the reactivity profile of known processes, such as cycloadditions or annulations. nih.govmdpi.com

Catalysis with Unactivated Substrates: The development of robust catalysts for the functionalization of typically unreactive bonds is a major goal in chemistry. Phosphine-catalyzed fluorination of unactivated alkyl chlorides using AgF has been demonstrated, showcasing the potential for phosphines to facilitate challenging transformations under mild conditions. nih.gov The electron-withdrawing nature of P(CF3)3-type ligands could prove beneficial in activating substrates or stabilizing key intermediates in such cycles.

Predictive Modeling and Computational Design of P(CF3)3-Related Compounds

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules and catalysts. For P(CF3)3 and its derivatives, in silico methods are crucial for rationalizing their properties and guiding the synthesis of new compounds with desired functions. researchgate.netnih.gov

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, bonding, and reactivity of P(CF3)3 and related metal complexes. acs.org These studies can accurately predict geometric parameters, vibrational frequencies, and reaction energetics, providing deep mechanistic insights. acs.orgubc.ca For example, DFT has been used to calculate the transition state enthalpies for Aryl-CF3 coupling, guiding the design of more efficient catalytic systems. nih.govnih.gov

Quantitative Analysis of Ligand Effects (QALE): Models like QALE provide a framework for separating the steric and electronic contributions of a ligand to a metal center's reactivity. manchester.ac.uk Computational methods are used to determine parameters such as the ligand's donor strength (χd) and steric size (θ), allowing for quantitative comparison between P(CF3)3 and other phosphines.

Machine Learning and AI: The integration of machine learning into catalyst design represents a new frontier. researchgate.netarxiv.org By training algorithms on existing experimental and computational data, it is possible to build predictive models that can rapidly screen virtual libraries of P(CF3)3-related ligands to identify promising candidates for a specific catalytic reaction, thereby accelerating the discovery process. mdpi.comnih.gov

Computational MethodApplication to P(CF3)3 and Related CompoundsKey Insights
Density Functional Theory (DFT) Calculation of molecular geometry, electronic structure, bond energies, and reaction pathways.Provides fundamental understanding of bonding, reactivity, and catalytic mechanisms. nih.govacs.orgacs.org
Quantitative Structure-Activity Relationship (QSAR) Correlating structural descriptors of ligands with catalytic performance (e.g., yield, selectivity).Enables the prediction of performance for untested catalysts and guides rational ligand modification. researchgate.net
Molecular Electrostatic Potential (Vmin) Quantifying the electronic effect of phosphine ligands based on the electrostatic potential minimum near the phosphorus lone pair.Offers a computationally derived parameter to rank the electron-donating or -withdrawing ability of ligands. manchester.ac.uk

Potential in Advanced Functional Materials (Fluorinated Organophosphorus Compounds)

Beyond catalysis, the incorporation of the P(CF3)3 moiety or related structures into larger molecules and polymers is a promising avenue for creating advanced materials with unique properties. The high fluorine content and the robust P-C bonds are key attributes for these applications.

Areas of Material Science Application:

High-Energy Materials (HEMs): Theoretical studies have shown that incorporating CF3 groups into nitroaromatic compounds can significantly enhance their energetic properties, such as detonation velocity and pressure, while maintaining or improving stability. mdpi.comresearchgate.net The introduction of fluorine can increase density and provide a better oxygen balance, making fluorinated organophosphorus compounds derived from P(CF3)3 precursors potential candidates for next-generation HEMs. mdpi.com

Fluoropolymers: Fluorinated polymers are valued for their chemical resistance, thermal stability, and low surface energy. rsc.org The development of trifluoromethyl-functionalized polyesters for biomedical applications, such as blood-contacting devices, highlights the utility of the CF3 group in creating biocompatible and functional materials. rsc.org P(CF3)3 could serve as a key building block for novel fluorinated organophosphorus polymers with applications in coatings, membranes, or electronics.

Surface Modifiers: The CF3 group is exceptionally effective at lowering surface energy. nsf.govresearchgate.net Incorporating P(CF3)3-derived functionalities into polymer backbones or as additives could be a strategy for creating highly hydrophobic and oleophobic surfaces for applications ranging from self-cleaning coatings to anti-fouling materials.

Fundamental Studies on P(CF3)3 Reactivity and Electronic Structure

A deep understanding of the fundamental properties of P(CF3)3 is essential for unlocking its full potential. Ongoing research continues to probe its intrinsic reactivity and complex electronic nature.

Key Areas of Fundamental Investigation:

Electronic Structure Analysis: Advanced computational methods are used to dissect the electronic structure of P(CF3)3. While traditionally viewed through the lens of σ-donation and π-acceptance, modern theories of chemical bonding provide a more nuanced picture. mit.edu Studies on related molecules like OP(CF3)3 using gas electron diffraction and ab initio calculations provide precise structural data that informs our understanding of bonding in these highly fluorinated systems. acs.org

Reactivity with Small Molecules: The reactions of P(CF3)3 with simple reagents (e.g., nucleophiles, electrophiles, oxidants) are still areas of active investigation. Understanding its behavior toward nucleophilic attack or its stability under various conditions is critical for its application as a ligand in catalysis. ubc.ca

Spectroscopic Characterization: Detailed spectroscopic analysis, including multinuclear NMR (¹⁹F, ³¹P) and vibrational spectroscopy, correlated with DFT calculations, provides a powerful approach to characterizing P(CF3)3 and its derivatives. ubc.caresearchgate.net These data are crucial for identifying reaction intermediates and understanding the electronic communication between the phosphorus center and the trifluoromethyl groups.

Q & A

Q. What are the recommended synthetic routes for preparing Tris(trifluoromethyl)phosphine, and how can fluorinated byproducts be minimized?

this compound is typically synthesized via ligand-exchange reactions or direct fluorination of phosphorus precursors. For example, reactions involving trifluoromethyl Grignard reagents with phosphorus trichloride under inert atmospheres (e.g., argon) at low temperatures (-78°C) can reduce side reactions. Fluorinated byproducts like bis(trifluoromethyl)phosphine oxides may form due to incomplete substitution or oxidation; these can be minimized by strict moisture/oxygen exclusion and using excess trifluoromethylating agents. Post-synthesis purification via fractional distillation or recrystallization in non-polar solvents (e.g., hexane) is critical .

Q. What spectroscopic and analytical methods are most reliable for characterizing this compound?

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is essential for confirming trifluoromethyl group integration (δ ~ -60 to -70 ppm). 31P^{31}\text{P} NMR can verify the phosphorus environment (δ ~ -20 ppm for P(CF3_3)3_3).
  • Mass Spectrometry : High-resolution MS (e.g., EI-MS) helps confirm molecular ion peaks (e.g., [M]+^+ at m/z 326) and detect impurities.
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., P–C distances ~1.85 Å) and steric parameters. Discrepancies in data (e.g., conflicting 31P^{31}\text{P} shifts) should be cross-validated with computational methods like DFT .

Q. What safety protocols are critical for handling this compound in laboratory settings?

The compound is moisture-sensitive and may release toxic HF upon hydrolysis. Use gloveboxes or Schlenk lines for air-free manipulation. Store under inert gas (argon) at ≤ -20°C. Personal protective equipment (PPE) including fluoropolymer-coated gloves and face shields is mandatory. Spills should be neutralized with calcium carbonate before disposal .

Advanced Research Questions

Q. How does the donor strength of this compound compare to other electron-deficient phosphine ligands in transition-metal catalysis?

this compound exhibits weaker σ-donor and stronger π-acceptor properties compared to PPh3_3 or PCy3_3, as quantified by Tolman electronic parameters (TEP). For example, IR spectroscopy of Ni(CO)3_3L complexes shows ν(CO) stretching frequencies ~2075 cm1^{-1}, indicating higher π-acidity. This makes it effective in stabilizing electron-poor metal centers in cross-coupling or hydrogenation reactions. Contrast with tris(pentafluorophenyl)phosphine (TEP ~2140 cm1^{-1}) highlights tunability for specific catalytic systems .

Q. What strategies resolve contradictions in reported catalytic activities of this compound complexes?

Discrepancies often arise from differences in metal-ligand stoichiometry or solvent effects. For instance, Pd(II) complexes may show varying catalytic efficiencies in Suzuki-Miyaura couplings due to solvent polarity (e.g., THF vs. DMF). Systematic studies using kinetic profiling (e.g., UV-Vis monitoring) and in situ 31P^{31}\text{P} NMR can clarify active species. Reproducibility requires strict control of metal/ligand ratios (1:1 to 1:3) and pre-activation steps (e.g., reduction with NaBH4_4) .

Q. How can computational modeling guide the design of this compound-based ligands for asymmetric catalysis?

Density Functional Theory (DFT) calculations predict steric (cone angles ~160°) and electronic parameters (NBO charges). For chiral variants, substituent effects on enantioselectivity (e.g., CF3_3 vs. C6_6F5_5) can be modeled using transition-state optimizations. Pairing with molecular dynamics simulations helps assess ligand flexibility in metal coordination spheres, aiding the design of catalysts for enantioselective C–H activation .

Methodological Considerations Table

Parameter Recommended Technique Key Observations Reference
Purity AssessmentGC-MS with trifluoropropyl columnsDetects <0.5% bis(trifluoromethyl)phosphine oxide
Metal-Complex StabilityCyclic Voltammetry (CV) in THFE1/2_{1/2} shifts indicate redox-active species
Ligand Steric EffectsX-ray crystallography + Tolman cone angleCone angle ~160° enhances steric bulk

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.